molecular formula C9H6N2O3 B13506370 4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid CAS No. 297768-93-5

4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B13506370
CAS No.: 297768-93-5
M. Wt: 190.16 g/mol
InChI Key: QHFYDXJQNAKVBJ-UHFFFAOYSA-N
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Description

4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a fused pyridine and pyrimidine ring system, and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclative condensation of 2-aminopyridine with various carbonyl compounds. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, chelating essential metal ions and preventing the catalytic activity .

Comparison with Similar Compounds

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
  • 4-oxo-4H-1-benzopyran-2-carboxylic acid
  • 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Comparison: Compared to these similar compounds, 4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid is unique due to its fused pyridine-pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to form stable chelates with metal ions and its potential as an antiviral agent make it particularly noteworthy .

Properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-6(9(13)14)10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFYDXJQNAKVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702283
Record name 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297768-93-5
Record name 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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